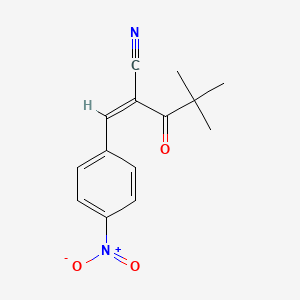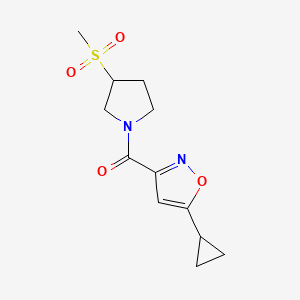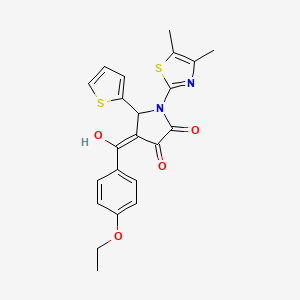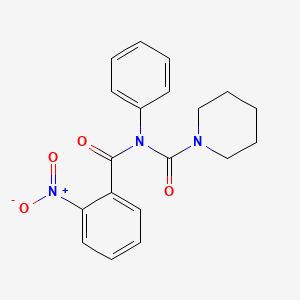
2-(2,2-Dimethylpropanoyl)-3-(4-nitrophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylpropanoyl)-3-(4-nitrophenyl)prop-2-enenitrile, also known as 2-DMPNP, is a synthetic organic compound that has been used in scientific research for various applications. It is a colorless, crystalline solid with a melting point of 89-90°C and a boiling point of 250°C. 2-DMPNP is a non-toxic and non-flammable compound that is relatively easy to synthesize in the laboratory. It is also relatively stable in air and light, making it ideal for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Investigation and Charge-Transport Properties
A study by Irfan et al. (2015) explored the electro-optical and charge-transport properties of a compound structurally similar to 2-(2,2-Dimethylpropanoyl)-3-(4-nitrophenyl)prop-2-enenitrile. This compound exhibited potential as an efficient hole-transport material, suggesting possible applications in electronic and photonic devices (Irfan et al., 2015).
Synthesis of Tryptophan Precursors and Indole Derivatives
Tanaka et al. (1989) reported on the synthesis of a tryptophan precursor and various indole derivatives starting from a compound related to this compound. This implies its utility in synthesizing biologically significant molecules (Tanaka, Yasuo, & Torii, 1989).
Zwitterionic Nature and Push-Pull Molecule Properties
Jasiński et al. (2016) studied a molecule with a structure similar to this compound, highlighting its zwitterionic nature and push-pull properties. This has implications for its reactivity and potential applications in molecular electronics (Jasiński et al., 2016).
Optical and X-Ray Diffraction Characterization
Percino et al. (2017) conducted optical and X-ray diffraction characterizations of crystals related to this compound, indicating potential applications in materials science, particularly in the development of new materials with specific optical properties (Percino et al., 2017).
Calcium Channel Antagonist Structures
A study by Triggle et al. (1980) on the structures of calcium channel antagonists, including compounds structurally similar to this compound, suggests its relevance in medicinal chemistry and drug development (Triggle, Shefter, & Triggle, 1980).
Cytotoxicity Towards Human Colon Cancer Cells
Pati et al. (2007) researched compounds structurally related to this compound, noting their potent cytotoxicity towards human colon cancer cells. This indicates potential therapeutic applications in cancer treatment (Pati et al., 2007).
Synthesis of Antimicrobial Fluorescent Dyes
Maryasov et al. (2021) synthesized fluorescent dyes from compounds related to this compound, highlighting its use in developing antimicrobial dyes and photosensitizers (Maryasov et al., 2021).
Synthesis and Characterization in Chemotherapy
Singh et al. (2016) synthesized and characterized Ru(II) complexes with substituted chalcone ligands similar to this compound, suggesting its role in developing chemotherapeutics against breast cancer (Singh et al., 2016).
Eigenschaften
IUPAC Name |
(2Z)-4,4-dimethyl-2-[(4-nitrophenyl)methylidene]-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-14(2,3)13(17)11(9-15)8-10-4-6-12(7-5-10)16(18)19/h4-8H,1-3H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSUBWNNHWYOKD-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3015161.png)



![5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-N,N-diethyl-2-thiophenesulfonamide](/img/structure/B3015170.png)

![N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3015172.png)
